molecular formula C11H11NO4 B1420198 (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid CAS No. 885272-28-6

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Cat. No.: B1420198
CAS No.: 885272-28-6
M. Wt: 221.21 g/mol
InChI Key: XLTFDSAWMWAHQS-UHFFFAOYSA-N
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Description

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction proceeds through several steps, ultimately yielding the desired indole derivative.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its potential in developing novel pharmaceuticals, particularly those targeting neurological disorders. Research indicates that it possesses neuroprotective properties, making it a promising candidate for drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of derivatives of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid on neuronal cell lines. The results demonstrated a significant reduction in oxidative stress markers and apoptosis in treated cells compared to controls, suggesting its potential therapeutic application in neuroprotection .

Biochemical Research

In biochemical research, this compound is utilized to investigate metabolic pathways and enzyme interactions. Its role as a substrate or inhibitor can provide insights into complex biochemical processes and their implications for health and disease.

Example: Enzyme Interaction Studies

Research has shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, which could lead to advancements in understanding metabolic disorders .

Natural Product Synthesis

The compound serves as a building block in the synthesis of various natural products. This application is crucial for discovering new therapeutic agents derived from nature.

Synthesis Pathway

A synthetic pathway involving this compound has been developed to create complex natural product analogs. These analogs have shown promising biological activities that warrant further investigation .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. This aids in the calibration and validation of techniques used to measure other compounds across various samples.

Application in Method Development

The compound has been used to develop high-performance liquid chromatography (HPLC) methods for quantifying related indole derivatives in pharmaceutical formulations .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentDevelopment of drugs targeting neurological disordersNeuroprotective effects demonstrated in neuronal cell lines
Biochemical ResearchInvestigation of metabolic pathways and enzyme interactionsModulation of enzyme activity relevant to metabolic disorders
Natural Product SynthesisBuilding block for synthesizing natural product analogsPromising biological activities observed
Analytical ChemistryStandard reference material for calibration and validation in analytical methodsDevelopment of HPLC methods for quantifying indole derivatives

Mechanism of Action

The mechanism of action of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and acetic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, a compound with the molecular formula C11_{11}H11_{11}NO4_4 and CAS number 885272-28-6, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in pharmaceutical development, particularly in the context of neurological disorders, and its role in biochemical research and natural product synthesis.

  • Molecular Weight: 221.21 g/mol
  • Molecular Structure: The compound features an indole structure with a methoxy group and an acetic acid moiety, which contributes to its biological properties.

1. Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects. It has been implicated in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. The compound's ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is under investigation .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. In a study evaluating related indole derivatives, compounds similar to this compound demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for bacterial strains .

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33
Candida albicans16.69

3. Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies focusing on its ability to scavenge free radicals and reduce oxidative stress markers in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Case Studies

  • Pharmaceutical Development : A study reported the synthesis of various indole derivatives, including this compound, which were tested for their neuroprotective effects in cellular models of neurodegeneration. Results indicated that these compounds could significantly reduce cell death induced by toxic agents .
  • Antimicrobial Testing : In a comparative analysis of several indole derivatives, this compound was identified as one of the most effective compounds against E. coli and B. mycoides, with MIC values reflecting its strong antimicrobial potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, and how can reaction conditions be optimized?

  • Methodology : Start with 6-methoxyindole derivatives as precursors. Introduce the oxo group at position 2 via oxidation (e.g., using potassium permanganate under controlled pH). The acetic acid moiety at position 3 can be introduced through nucleophilic substitution or condensation reactions. Optimize yields by varying catalysts (e.g., pyridine for acetylation) and reaction times, monitored via TLC/HPLC .
  • Key Considerations : Purification via column chromatography is critical due to potential byproducts from incomplete oxidation or side reactions.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups.
  • NMR : ¹H NMR should show methoxy protons (~δ 3.8 ppm), indole aromatic protons (δ 6.5-7.5 ppm), and acetic acid protons (δ 2.5-3.5 ppm). ¹³C NMR identifies carbonyl carbons (~δ 170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (C₁₁H₁₁NO₄, theoretical MW: 221.21 g/mol).

Q. What are the stability and storage requirements for this compound in laboratory settings?

  • Stability : Sensitive to light and moisture due to the indole core and carboxylic acid group. Degradation products may include de-methoxylated or oxidized derivatives.
  • Storage : Use amber glass vials under inert gas (N₂/Ar) at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps (indicating redox potential) and electrostatic potential maps (reactivity hotspots). Compare with experimental UV-Vis spectra .
  • MD Simulations : Study solvation effects in polar solvents (e.g., DMSO) to assess stability in biological assays.

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) be resolved?

  • Methodological Triangulation :

  • Verify compound purity (>95% via HPLC) to exclude impurities influencing results .
  • Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) across labs.
  • Compare cell-line specificity (e.g., Gram-positive vs. Gram-negative bacteria) to identify structure-activity relationships.

Q. What strategies enable regioselective modification of the indole ring for SAR studies?

  • Electrophilic Substitution : Bromination at position 5 using NBS in DMF to probe electronic effects.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at position 3 (after protecting the acetic acid group).
  • Reductive Amination : Introduce alkyl/aryl groups at position 2 via ketone reduction and subsequent amine coupling .

Properties

IUPAC Name

2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTFDSAWMWAHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672521
Record name (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-28-6
Record name 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

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